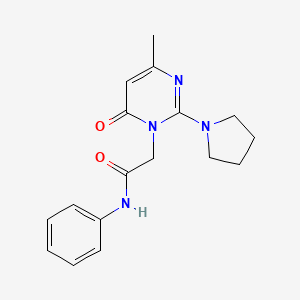

2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)-N-phenylacetamide, also known as MPA, is a synthetic compound that has been widely used in scientific research. It is a pyrimidine-based compound that has been shown to have various biochemical and physiological effects.

Applications De Recherche Scientifique

Synthesis and Derivative Development

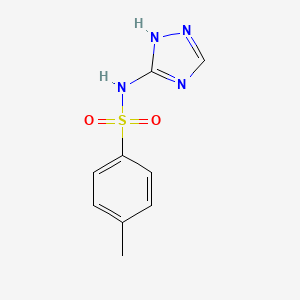

- Synthesis of Derivatives : A study by Pivazyan et al. (2019) involved synthesizing derivatives of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one, a compound structurally related to the target compound. These derivatives included those with 1,2,4-triazole, 1,3,4-oxadiazole, or furan rings, indicating a focus on developing new chemical entities with varied structures (Pivazyan et al., 2019).

Biological Activity and Potential Therapeutic Applications

Anticancer Potential : Zhou et al. (2008) reported on N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound structurally related to the target, as a small molecule histone deacetylase (HDAC) inhibitor with significant anticancer activity and potential as an anticancer drug (Zhou et al., 2008).

Anti-inflammatory and Antinociceptive Activities : Altenbach et al. (2008) explored a series of 2-aminopyrimidines as ligands for the histamine H4 receptor. Their research demonstrated anti-inflammatory and antinociceptive activities, supporting the potential of related compounds in pain management (Altenbach et al., 2008).

Antimicrobial and Antitubercular Activities : Chandrashekaraiah et al. (2014) synthesized derivatives with antimicrobial and antitubercular activities, indicating the potential use of related compounds in treating infections (Chandrashekaraiah et al., 2014).

Chemical Transformations and Methodologies

Oxidative Transformation : Dairo et al. (2016) conducted a study on the oxidative transformation of cyclic amines to lactams, highlighting the chemical versatility of pyrrolidinyl compounds (Dairo et al., 2016).

Synthesis of Pyrimidine-Azetidinone Analogues : Research by Gangjee et al. (2008) on the synthesis of classical and nonclassical pyrimidine-azetidinone analogues as dual inhibitors of enzymes showcased the compound's role in developing enzyme inhibitors (Gangjee et al., 2008).

Other Applications

Insecticidal and Anti-Juvenile-Hormone Activities : Cantín et al. (1999) isolated new fungal metabolites showing insecticidal and anti-juvenile-hormone activities, demonstrating the biological significance of pyrrolidine-based compounds (Cantín et al., 1999).

Antifolate Properties : A study by Liu et al. (2015) on pyrrolo[2,3-d]pyrimidines as antifolates targeting thymidylate and purine nucleotide biosynthesis indicated the compound's potential in cancer therapy (Liu et al., 2015).

Mécanisme D'action

Target of Action

The primary target of the compound 2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide, also known as F3406-9643, is the melanocortin receptor (MCR) system . The MCR system plays a crucial role in various physiological processes, including inflammation, immune system responses, metabolism, food intake, and sexual function .

Mode of Action

F3406-9643 is a synthetic MCR pan-agonist . It binds to MCRs and triggers a series of biochemical reactions that lead to the resolution of inflammation and promotion of tissue healing processes . This interaction between F3406-9643 and its targets results in the modulation of the activity of the MCR system .

Biochemical Pathways

The binding of F3406-9643 to MCRs affects several biochemical pathways. These pathways are primarily involved in resolving inflammation and promoting tissue healing processes . The activation of these pathways by F3406-9643 leads to the maintenance of immunological homeostasis .

Pharmacokinetics

The pharmacokinetic properties of F3406-9643 are currently under investigation. It is known that the compound has a novel mechanism of action and potentially protects the ocular surface from the damaging effects of inflammation . The impact of these properties on the bioavailability of F3406-9643 is yet to be determined.

Result of Action

The molecular and cellular effects of F3406-9643’s action are primarily related to its anti-inflammatory activity. By binding to MCRs, F3406-9643 helps resolve ongoing inflammation and protects the ocular surface from the damaging effects of inflammation .

Action Environment

The action, efficacy, and stability of F3406-9643 can be influenced by various environmental factors. It is known that F3406-9643 has a novel mechanism of action and potentially protects the ocular surface from the damaging effects of inflammation .

Propriétés

IUPAC Name |

2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1-yl)-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c1-13-11-16(23)21(17(18-13)20-9-5-6-10-20)12-15(22)19-14-7-3-2-4-8-14/h2-4,7-8,11H,5-6,9-10,12H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWHYZWKOOSDSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=N1)N2CCCC2)CC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4As,9aS)-1,2,3,4,4a,5,7,8,9,9a-decahydropyrido[3,2-b]azepin-6-one](/img/structure/B2639086.png)

![4-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2639090.png)

![6-(4-Chlorophenyl)-2-[(2-chlorophenyl)methyl]pyridazin-3-one](/img/structure/B2639094.png)

![5-bromo-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2639097.png)

![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2639099.png)